N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-20-14-6-4-11(8-15(14)21(2)25(20,23)24)19-16(22)10-3-5-12-13(7-10)18-9-17-12/h3-9H,1-2H3,(H,17,18)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQSGKQMEGDQNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CN4)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research indicates that N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-benzo[d]imidazole-5-carboxamide exhibits notable antimicrobial properties. A study evaluated various derivatives against multiple bacterial strains, revealing strong antibacterial activity with minimal cytotoxicity. For instance:
- MIC Values : Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL against Gram-positive bacteria.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In animal models, it demonstrated significant reduction in edema comparable to established anti-inflammatory drugs. Mechanisms proposed include inhibition of prostaglandin biosynthesis and stabilization of lysosomal membranes.
Case Study 1: Synthesis and Evaluation
A detailed study synthesized various derivatives of the compound to assess their biological activities. Modifications to the thiadiazole ring were found to enhance antimicrobial efficacy while maintaining low toxicity levels. The study highlighted the importance of structural variations in optimizing biological activity.
Case Study 2: Structure-Activity Relationship (SAR)
In another investigation focusing on SAR among thiadiazole compounds, it was found that modifications at specific positions significantly influenced both antimicrobial and anti-inflammatory activities. This emphasizes the need for targeted structural modifications in drug design.
Agricultural Uses
Compounds similar to this compound have been explored for their potential as agricultural agents. Their ability to inhibit pathogenic microorganisms can be leveraged in crop protection strategies.
Material Science
The unique chemical properties of this compound also make it suitable for applications in material science. Its interaction with various receptors and enzymes suggests potential use as a nucleating agent in polymer films or coatings.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its 1,3-dimethyl-2,2-dioxido-thiadiazole substituent, which distinguishes it from structurally related benzimidazole carboxamides. Below is a comparative analysis of key analogs:
Key Differences and Implications
Sulfone vs.
Trifluoromethyl Substitutents : ND-11564 and ND-11543 incorporate trifluoromethyl groups, which enhance metabolic stability and bioavailability through electron-withdrawing effects and resistance to cytochrome P450-mediated degradation .
Piperazine/Aminoalkyl Chains: PZ1 and ND-11543 include piperazine or aminoalkyl side chains, which may improve target binding affinity (e.g., to enzymes or receptors) via hydrogen bonding or electrostatic interactions .
Hydrazine-Thiocarbamide Derivatives : Compounds like 4 () exhibit thiocarbamide moieties, which are associated with metal chelation and antiproliferative effects but may suffer from higher toxicity .
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves multi-step pathways:
- Step 1 : Preparation of the benzo[c][1,2,5]thiadiazole core via sulfonamide oxidation or coupling reactions .
- Step 2 : Functionalization at the 5-position using carboxamide coupling. For example, coupling the thiadiazole acid chloride with a benzoimidazole amine under basic conditions (e.g., DMF, K₂CO₃) .
- Key variables : Solvent choice (DMF, acetonitrile), temperature (room temp to 80°C), and catalysts (e.g., HATU for amidation) .
Q. How is the compound characterized for structural confirmation?
Methodologies include:
Q. What in vitro assays are used to assess its biological activity?
Common assays include:
- Antimicrobial activity : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based readouts .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ values reported in µM ranges) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the coupling step?
Strategies include:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst screening : Use of EDCI/HOBt for efficient amidation .
- Temperature control : Heating at 50–60°C improves reaction kinetics without decomposition .
- Example : A 78% yield was achieved using DMF and K₂CO₃ for analogous carboxamide couplings .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinase ATP-binding pockets) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
- Case study : Docking of a structural analog (9c) revealed hydrogen bonding with Thr87 and hydrophobic interactions with Phe183 in target proteins .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) .
- Purity verification : HPLC and elemental analysis to rule out impurities (e.g., <1% unreacted starting material) .
- Structural analogs : Compare activity trends (see Table 1) to identify critical functional groups .
Table 1: Comparative Bioactivity of Structural Analogs
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
